6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a thiophene ring attached via an ethenyl linkage at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring. The molecular formula of this compound is C16H10BrNO2S, and it has a molecular weight of 360.2 g/mol .
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Analyse Chemischer Reaktionen
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reagents like zinc/acetic acid or triphenylphosphine.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using appropriate nucleophiles.
Common reagents and conditions used in these reactions include copper salts, D-glucose, proline, and aqueous ethanol as a green solvent . Major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical activities .
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with enzymes and receptors, leading to various biological effects . The presence of the bromine atom and the thiophene ring enhances the compound’s ability to bind to its targets, thereby increasing its potency and efficacy .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
6-Bromoquinoline: This compound lacks the thiophene ring and the carboxylic acid group, making it less versatile in terms of biological activity.
2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid: This compound lacks the bromine atom, which may reduce its potency and efficacy.
3-benzyl-6-bromo-2-methoxy quinoline: This derivative has shown activity against Mycobacterium tuberculosis but differs in its substitution pattern.
Eigenschaften
Molekularformel |
C16H10BrNO2S |
---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
6-bromo-2-(2-thiophen-2-ylethenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO2S/c17-10-3-6-15-13(8-10)14(16(19)20)9-11(18-15)4-5-12-2-1-7-21-12/h1-9H,(H,19,20) |
InChI-Schlüssel |
SJOZRJUFOKUWMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.